molecular formula C18H25NO6 B2930244 N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide CAS No. 1008213-80-6

N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide

Cat. No.: B2930244
CAS No.: 1008213-80-6
M. Wt: 351.399
InChI Key: KCCLQUODNNILEX-UHFFFAOYSA-N
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Description

N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a complex organic compound with a unique structure that includes a pyrano[3,2-d][1,3]dioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide typically involves multiple steps. The key steps include the formation of the pyrano[3,2-d][1,3]dioxin ring system and the subsequent functionalization to introduce the hydroxy, dimethyl, and methylphenoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups or the ring system.

    Substitution: The methylphenoxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylphenoxy groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[8-hydroxy-2,2-dimethyl-6-(3-methylphenoxy)-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide
  • N-[8-hydroxy-2,2-dimethyl-6-(4-methylphenoxy)-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide

Uniqueness

N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide is unique due to its specific substitution pattern on the pyrano[3,2-d][1,3]dioxin ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-10-7-5-6-8-12(10)23-17-14(19-11(2)20)15(21)16-13(24-17)9-22-18(3,4)25-16/h5-8,13-17,21H,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCLQUODNNILEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2C(C(C3C(O2)COC(O3)(C)C)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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